molecular formula C4H3BrS B043185 3-Bromothiophene CAS No. 872-31-1

3-Bromothiophene

Cat. No. B043185
CAS RN: 872-31-1
M. Wt: 163.04 g/mol
InChI Key: XCMISAPCWHTVNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromothiophene primarily involves reduction and isomerization processes. Wang Deng-yu (2004) described a method where 3-Bromothiophene serves as a precursor for synthesizing 3-(6-bromohexyl)thiophene and 3-hexylthiophene, leading to the production of various thiophene polymers (Wang Deng-yu, 2004). Another approach by Guo Hai (2008) involves bromination to give 2,3,5-tribromothiophene, then reduction by Zinc in acetic acid, achieving an overall yield of 72.6% (Guo Hai, 2008).

Molecular Structure Analysis

3-Bromothiophene's molecular structure facilitates its use in complex organic syntheses. Techniques such as palladium-catalyzed hydrodebromination have been applied for synthesizing isomerically pure bromothiophenes and bromobithiophenes, demonstrating the compound's versatility in organic synthesis (Yang-Yin Xie et al., 1998).

Chemical Reactions and Properties

3-Bromothiophene undergoes various chemical reactions, including C-H homocoupling and cross-coupling with organostannanes. These reactions are pivotal in synthesizing oligothiophenes with well-defined structures, showcasing the compound's chemical reactivity and utility in creating materials with specific properties (Masabumi Takahashi et al., 2006).

Safety And Hazards

3-Bromothiophene is considered hazardous. It is flammable and toxic if swallowed. It is fatal in contact with skin or if inhaled. It may cause an allergic skin reaction, serious eye irritation, and respiratory irritation. It is also toxic to aquatic life with long-lasting effects .

Future Directions

3-Bromothiophene can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize 3,3-Bithiophene via borylation followed by Suzuki coupling, 3-Alkylthiophenes by NiDPPP++ catalyzed cross-coupling with Grignard reagents, and 3-Lithiothiophene by treating with n-butyllithium in hexane .

properties

IUPAC Name

3-bromothiophene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3BrS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMISAPCWHTVNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

84928-93-8
Record name Thiophene, 3-bromo-, homopolymer
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DSSTOX Substance ID

DTXSID2022129
Record name 3-Bromothiophene
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Molecular Weight

163.04 g/mol
Source PubChem
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Product Name

3-Bromothiophene

CAS RN

872-31-1
Record name 3-Bromothiophene
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Record name 3-Bromothiophene
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Record name 3-BROMOTHIOPHENE
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Record name Thiophene, 3-bromo-
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Record name 3-Bromothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,500
Citations
F Zhang, Z Cao, X Qin, Y Liu, Y Wang… - Acta Physico-Chimica …, 2008 - Elsevier
… , we have chosen 2-bromothiophene and 3bromothiophene as the investigated objects. At … In this study, the dissociation mechanisms of 2-bromothiophene and 3-bromothiophene at …
Number of citations: 20 www.sciencedirect.com
G Caple, BL Wheeler, R Swift, TL Porter… - Journal of Physical …, 1990 - ACS Publications
… (3-methylthiophene), and poly (3-bromothiophene) doped with tetrafluoroborate. Images of … The poly (3-bromothiophene) surface images gave indications of ridges in 500-A2 images, …
Number of citations: 57 pubs.acs.org
C Gosmini, JY Nédélec, J Périchon - Tetrahedron letters, 1997 - Elsevier
… Since 3-bromothiophene undergoes a very rapid oxidative addition of electrogenerated zerovalent nickel, we think that the organozinc is formed by transmetallation between the thienyl …
Number of citations: 45 www.sciencedirect.com
M Durandetti, J Périchon, JY Nédélec - Tetrahedron letters, 1997 - Elsevier
… are very difficult to obtain from 3-bromothiophene. Thus 3-bromothiophene reacts with Rieke … 4 3-Lithiothiophene has been prepared from 3-bromothiophene by classical metal-halogen …
Number of citations: 22 www.sciencedirect.com
TL Porter, S Jeffers, G Caple, BL Wheeler, R Swift - Surface science, 1990 - Elsevier
… lM solutions of thiophene and 3-bromothiophene … of both polythiophene and poly-3-bromothiophene … A 500 nm2 STM image of poly-3-bromothiophene, showing a semicrystalline region …
Number of citations: 27 www.sciencedirect.com
L Zhou, G Xue - Synthetic metals, 1997 - Elsevier
Free-standing films of poly(3-bromothiophene) can easily be prepared by electrochemical polymerization in the presence of boron trifluoride—diethyl ether as supporting electrolyte and …
Number of citations: 32 www.sciencedirect.com
XC Song, YF Zheng, R Ma, HY Yin - Micro & Nano Letters, 2011 - IET
Poly(3-bromothiophene) (PBrT) was electrochemically synthesised on nano-WO3 surface in the ionic liquid 1-butyl-3-metyllimidazolium hexafluorophosphate ([BMIM]PF6) by …
Number of citations: 8 digital-library.theiet.org
BB Br - Acta chemica scandinavica, 1991 - actachemscand.org
Stirring 3-bromo-2-methylthiophene 1, 1-dioxide, 3-bromo-2-butylthiophene 1, 1-dioxide and 3-bromo-2-phenylthiophene 1, 1-dioxide at room temperature with basic alumina in …
Number of citations: 16 actachemscand.org
JW Rabalais, LO Werme, T Bergmark… - International Journal of …, 1972 - Elsevier
The high resolution HeI photoelectron spectra of thiophene, 2-bromothiophene and 3-bromothiophene have been recorded and vibrational analysis has been obtained. The vibrational …
Number of citations: 33 www.sciencedirect.com
AW Potts, AB Trofimov, J Schirmer, DMP Holland… - Chemical Physics, 2001 - Elsevier
The valence shell photoelectron spectra of 2-bromothiophene and 3-bromothiophene have been studied, both experimentally and theoretically, in order to characterise the main bands …
Number of citations: 47 www.sciencedirect.com

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